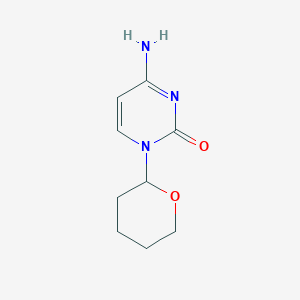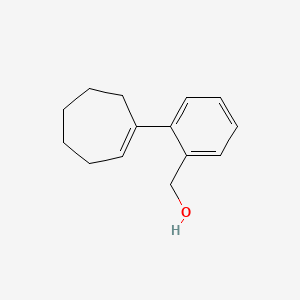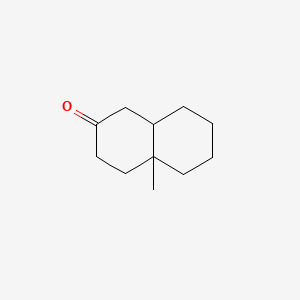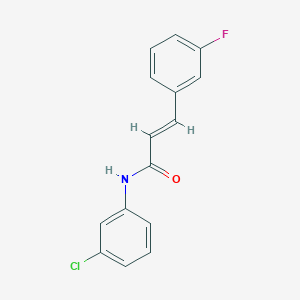
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one is a complex organic compound that features a piperidine ring substituted with a benzyl group and a hydroxyl group, as well as a dihydrofuranone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring in the presence of a base.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, using reagents such as potassium permanganate or osmium tetroxide.
Formation of the Dihydrofuranone Moiety: The dihydrofuranone ring can be formed through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the dihydrofuranone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules. The dihydrofuranone moiety may contribute to the overall stability and reactivity of the compound.
類似化合物との比較
Similar Compounds
3-(1-Benzyl-4-hydroxypiperidin-4-yl)tetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuranone ring.
3-(1-Benzyl-4-hydroxypiperidin-4-yl)furan-2(3H)-one: Similar structure but with a furanone ring.
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydropyran-2(3H)-one: Similar structure but with a dihydropyranone ring.
Uniqueness
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its dihydrofuranone moiety, in particular, sets it apart from other similar compounds, potentially offering unique reactivity and interactions.
特性
CAS番号 |
28532-91-4 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
3-(1-benzyl-4-hydroxypiperidin-4-yl)oxolan-2-one |
InChI |
InChI=1S/C16H21NO3/c18-15-14(6-11-20-15)16(19)7-9-17(10-8-16)12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2 |
InChIキー |
LSABJPIDIAERGU-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C1C2(CCN(CC2)CC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)

![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)

![2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate](/img/structure/B11951900.png)


